Iodofiltic acid is classified as a small molecule drug and a diagnostic radiopharmaceutical. Its primary use is in single-photon emission computed tomography (SPECT) imaging to assess myocardial metabolism and ischemia. The compound is synthesized from fatty acids and contains iodine, which is crucial for its imaging capabilities. The molecular formula for Iodofiltic acid is , with a CAS registry number of 123748-56-1 .
The synthesis of Iodofiltic acid involves several methods that utilize various starting materials. Here are some notable synthetic routes:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
The molecular structure of Iodofiltic acid features a long carbon chain characteristic of fatty acids, with an iodine atom attached to a phenyl group. This unique structure allows for its effective use in imaging applications:
Iodofiltic acid participates in various chemical reactions relevant to its function as a diagnostic agent:
The mechanism of action for Iodofiltic acid primarily revolves around its role as a radiotracer in SPECT imaging:
Iodofiltic acid exhibits several key physical and chemical properties:
Iodofiltic acid's primary application lies in medical diagnostics:
Iodofiltic Acid (I-123), systematically named 15-[4-(¹²³I)iodophenyl]-3-methylpentadecanoic acid, is a radioiodinated synthetic fatty acid analog. Its molecular formula is C₂₂H₃₅IO₂, with an average molecular weight of 454.426 g/mol and a monoisotopic mass of 454.1693 g/mol [4] [9]. The structure features a phenyl ring para-substituted with iodine-123 isotope, a β-methyl branch (at carbon-3), and a carboxylic acid terminus. This design strategically positions the radioisotope for detection while inhibiting β-oxidation [2].
Table 1: Nomenclature and Identifiers of Iodofiltic Acid (I-123)
Category | Designation |
---|---|
Systematic IUPAC Name | 15-[4-(¹²³I)iodophenyl]-3-methylpentadecanoic acid |
Synonyms | I-123 BMIPP; 123I-BMIPP; Iodofiltic Acid I-123 |
CAS Registry Number | 123748-56-1 |
PubChem CID | 636427 |
DrugBank Accession Number | DB05683 |
SMILES Notation | CC(CCCCCCCCCCCCC1=CC=C([¹²³I])C=C1)CC(=O)O |
The compound’s InChI Key (NPCIWINHUDIWAV-NSYCNWAXSA-N) reflects its stereochemical properties, though it is typically used as a racemic mixture (3R/S-methyl) in clinical applications [4] [9].
Iodofiltic Acid emerged from efforts to develop metabolically stabilized fatty acid tracers for cardiac single-photon emission computed tomography (SPECT) imaging. Early iodinated fatty acids like iodinated hexadecanoic acid (IHDA) and iodinated heptadecanoic acid (IHDA) showed rapid deiodination and poor myocardial retention, limiting clinical utility [2].
In the 1980s, researchers introduced β-methyl branching to hinder mitochondrial β-oxidation. This led to the development of β-methyl-p-iodophenylpentadecanoic acid (BMIPP), with Iodofiltic Acid (I-123) as its radioiodinated form. The β-methyl group reduced catabolism, prolonging myocardial retention from minutes (unmodified analogs) to 30–45 minutes [2] [7].
Table 2: Key Milestones in the Development of Iodofiltic Acid
Year | Development Phase |
---|---|
Mid-1970s | Development of straight-chain iodinated fatty acids (IHDA, IHXA) |
Early 1980s | Introduction of phenyl fatty acids (IPPA) |
Late 1980s | Synthesis of β-methyl branched analogs (BMIPP/DMIPP) |
1993 | Clinical adoption in Japan for cardiac imaging |
2010s | Phase III trials in the U.S. for acute coronary syndrome |
Japan approved Iodofiltic Acid (I-123) for clinical use in 1993. U.S.-based phase II and III trials (e.g., NCT00744003) demonstrated its ability to detect ischemic memory—metabolic alterations persisting after ischemia resolution—within 30 hours of chest pain onset. Despite promising results, the compound remains investigational in the U.S. due to corporate pipeline prioritization rather than scientific limitations [5] [7].
Iodofiltic Acid (I-123) exhibits distinct physicochemical characteristics critical to its function as a metabolic imaging agent:
Molecular Structure & Lipophilicity
Solubility & Stability
Table 3: Physicochemical Properties of Iodofiltic Acid (I-123)
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 454.426 g/mol | Monoisotopic: 454.1693 |
logP (Octanol-Water) | 7.3 (Predicted) | ALOGPS |
Water Solubility | 6.82 × 10⁻⁶ mg/mL | Predicted (ALOGPS) |
pKa (Carboxylic Acid) | ~5.0 | ChemAxon Prediction |
Polar Surface Area | 37.3 Ų | ChemAxon |
Rotatable Bonds | 15 | PubChem |
Metabolic Behavior
These properties collectively enable its application in cardiac SPECT imaging: lipophilicity facilitates cellular uptake via fatty acid transporters (e.g., CD36), while metabolic inhibition ensures sufficient retention for high-quality imaging [2] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7